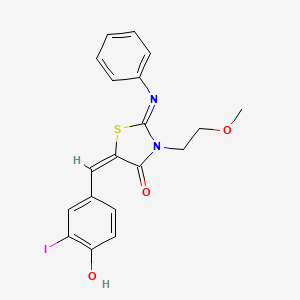
N-(3-methoxybenzyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)cycloheptanamine is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a cycloheptane ring attached to a benzylamine moiety substituted with a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-methoxybenzylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with 3-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)cycloheptanamine.
Reduction: The compound can be reduced to form this compound hydrobromide.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: N-(3-hydroxybenzyl)cycloheptanamine.
Reduction: this compound hydrobromide.
Substitution: Various substituted benzylamine derivatives.
Applications De Recherche Scientifique
N-(3-methoxybenzyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of N-(3-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cycloheptane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-hydroxybenzyl)cycloheptanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-methoxybenzyl)cycloheptanamine: Similar structure but with the methoxy group at the fourth position.
N-(3-methoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
N-(3-methoxybenzyl)cycloheptanamine is unique due to the presence of the cycloheptane ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]cycloheptanamine |
InChI |
InChI=1S/C15H23NO/c1-17-15-10-6-7-13(11-15)12-16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9,12H2,1H3 |
Clé InChI |
HPNXXRIVYAOFFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNC2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10885788.png)
![Ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B10885794.png)
![(5E)-5-[(3-bromophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone](/img/structure/B10885799.png)
![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol](/img/structure/B10885809.png)
![Methyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10885816.png)



![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885862.png)
